molecular formula C6H8O4 B8495736 3,3-Dimethyl-1,4-dioxane-2,5-dione CAS No. 57321-97-8

3,3-Dimethyl-1,4-dioxane-2,5-dione

Cat. No. B8495736
CAS RN: 57321-97-8
M. Wt: 144.12 g/mol
InChI Key: LLZIQIHXYWEQCA-UHFFFAOYSA-N
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Patent
US07504524B2

Procedure details

A solution of 1 g of cyclic keto-ester (7.8 mmol), 2.7 g of metachloroperbenzoic acid (2 eq.) and 70 μl of trifluoromethanesulphonic acid (0.1 eq.) in 20 ml of dichloromethane is left under stirring at ambient temperature for 3 hours. The solvent is eliminated under vacuum, then the medium is analyzed. NMR 1H reveals the complete conversion of the ring with 5 members and the formation of mostly 3,3-dimethyl-2,5-dioxane-1,4-dione (spectroscopic yield: 60%).
[Compound]
Name
cyclic keto-ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C[CH:5]=[C:4]([C:8]([O:10]O)=[O:9])[CH:3]=1.FC(F)(F)S(O)(=O)=O>ClCCl>[CH3:5][C:4]1([CH3:3])[C:8](=[O:9])[O:10][CH2:4][C:8](=[O:9])[O:10]1

Inputs

Step One
Name
cyclic keto-ester
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
70 μL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OC(COC1=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.